molecular formula C16H16N6S2 B13362455 6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13362455
M. Wt: 356.5 g/mol
InChI Key: VEWUDFOLDFJFJT-UHFFFAOYSA-N
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Description

6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Construction of the triazolothiadiazole core: This involves cyclization reactions using thiosemicarbazide and appropriate aldehydes or ketones.

    Introduction of the phenylethylsulfanyl group: This step usually involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, triazolothiadiazoles have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this specific compound could reveal similar activities.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic effects. They might be used in the development of new drugs targeting specific diseases.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action for compounds like 6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: These compounds share the core structure and often exhibit similar biological activities.

    Pyrazoles: Compounds with a pyrazole ring are known for their diverse pharmacological properties.

    Thiadiazoles: These compounds are also studied for their potential therapeutic effects.

Uniqueness

What sets 6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups, which can lead to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16N6S2

Molecular Weight

356.5 g/mol

IUPAC Name

6-(5-methyl-1H-pyrazol-3-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H16N6S2/c1-11-9-13(18-17-11)15-21-22-14(19-20-16(22)24-15)10-23-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,17,18)

InChI Key

VEWUDFOLDFJFJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4

Origin of Product

United States

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